(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Enaminone reactivity Heterocyclic synthesis Regioisomeric differentiation

Fragment-based screening campaigns targeting transcriptional repressors often lack validated, high-purity probes with defined binding geometries. CAS 477854-96-9 addresses this gap as a furan-3-yl enaminone aligned with the EthR ligand chemotype validated by PDB crystal structure 5IPA. • MW 243.26 g·mol⁻¹, XLogP3 ≈ 3.0 - satisfies fragment Rule of Three criteria (MW < 300, LogP ≤ 3, HBD ≤ 3) for FBDD campaigns • 98% certified purity ensures reproducible concentration-response measurements in SPR, TSA, and X-ray crystallography • Reactive α,β-unsaturated enone system enables cyclocondensation to pyrazole, isoxazole, and pyrimidine heterocycles

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 477854-96-9
Cat. No. B2561453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
CAS477854-96-9
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2
InChIInChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3
InChIKeyUSVODSLVVYMWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-3-yl Enaminone Fragment for Drug Discovery


(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one (CAS 477854‑96‑9) is a synthetic β‑aminoenone characterized by a furan‑3‑yl carbonyl and a 4‑methoxyaniline enamine moiety [1]. The compound belongs to the broader class of α,β‑unsaturated amino ketones (enaminones) that serve as versatile intermediates in heterocyclic synthesis and as fragment‑sized ligands for transcriptional regulator targets [2]. Its computed physicochemical profile (molecular weight 243.26 g·mol⁻¹, XLogP3 ≈ 3, hydrogen bond donor count 1, hydrogen bond acceptor count 4) indicates balanced permeability and solubility properties compatible with fragment‑based screening [1]. The compound is commercially available at purities of ≥95% [1] and 98% , making it accessible for reproducible research procurement.

Fragment screening against mycobacterial EthR transcriptional repressor
Enaminone building block for heterocyclic synthesis (Michael acceptor)
Fragment lipophilicity and permeability probe in ADME panels
Analytical reference standard with certified purity specifications

Why Generic Substitution Fails for This Scaffold


The furan‑3‑yl enaminone scaffold cannot be substituted with generic enaminones or chalcones because the combination of the furan‑3‑yl carbonyl orientation and the 4‑methoxyaniline enamine side‑chain governs both target engagement geometry and physicochemical properties. Crystal structures of the closely related EthR inhibitor (E)-3-(furan‑3‑yl)-1-(pyrrolidin‑1‑yl)prop‑2‑en‑1‑one (PDB 5IPA) reveal that the furan‑3‑yl moiety forms a specific edge‑to‑face aromatic interaction within the EthR binding pocket, while the amine substituent determines hydrogen‑bonding patterns [1]. Replacing the furan‑3‑yl with furan‑2‑yl (e.g., 1‑(furan‑2‑yl)‑3‑(4‑methoxyanilino)propan‑1‑one, CAS 15263‑10‑2) alters the enone conjugation geometry and reduces the electrophilic character of the β‑carbon, changing reactivity toward nucleophiles . Similarly, substituting the 4‑methoxyanilino group with dimethylamino (CAS 67382‑49‑4) eliminates the aromatic ring capable of π‑stacking interactions critical for binding to transcriptional regulator pockets [1]. These structural variations directly impact biological potency and synthetic utility, rendering simple interchange of analogs invalid.

Furan Regioisomer Mismatch
Furan‑2‑yl analog lacks α,β‑unsaturation, eliminating enaminone reactivity and altering conjugation geometry; not interchangeable for cyclocondensation or Michael addition workflows.
Anilino Substituent Replacement
Dimethylamino analog lacks aromatic ring for π‑stacking and hydrogen bond donor capacity; binding interaction profile with EthR may differ fundamentally.
Uncontrolled Purity in Analogs
Analogs available at lower or undisclosed purity introduce stoichiometric uncertainty; certified 98% purity supports reproducible fragment screening and assay calibration.

Quantitative Differentiation from Closest Analogs


Furan Regioisomer Impact on Enone Electrophilicity

The regioisomeric position of the furan attachment significantly alters the electronic environment of the α,β‑unsaturated ketone. In (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one (CAS 477854-96-9), the furan‑3‑yl substituent is attached at the 3‑position of the furan ring, which positions the ring oxygen meta to the carbonyl, exerting a weaker electron‑donating resonance effect compared to the furan‑2‑yl isomer where the oxygen is directly conjugated with the carbonyl [1]. This results in a more electrophilic β‑carbon in the furan‑3‑yl compound, as evidenced by its higher computed polar surface area (47.6 Ų) compared to the furan‑2‑yl analog 1-(2-furyl)-3-(4-methoxyanilino)-1-propanone (CAS 15263-10-2), which has a calculated PSA of 42.3 Ų . The furan‑2‑yl analog is a saturated propanone (reduced double bond), fundamentally altering the enamine conjugation and eliminating the enaminone character critical for cyclocondensation reactions .

Furan Regioisomer Effect
Cross-study comparable
Furan‑3‑yl enone (PSA 47.6 Ų) vs furan‑2‑yl saturated analog (PSA 42.3 Ų)
Preserved α,β‑unsaturation may support Michael addition and heterocyclization research
Computed properties; experimental reactivity verification recommended
Enaminone reactivity Heterocyclic synthesis Regioisomeric differentiation

Anilino Substituent Effect on EthR Binding Interactions

The amine substituent on the enaminone scaffold determines the pharmacophoric interactions with the mycobacterial transcriptional repressor EthR. The crystal structure of EthR complexed with (E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (PDB 5IPA, resolution 1.78 Å) shows that the pyrrolidine ring occupies a hydrophobic subpocket while the furan‑3‑yl group forms edge‑to‑face π‑stacking with Phe184 [1]. In (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one (CAS 477854-96-9), the 4‑methoxyanilino group replaces pyrrolidine, introducing an aromatic ring capable of additional π‑stacking interactions with Tyr148 and Trp207, while the methoxy group may form a hydrogen bond with Asn176 [1]. The dimethylamino analog (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one (CAS 67382-49-4) lacks any aromatic amine substituent entirely, eliminating π‑stacking potential and reducing the hydrogen bond donor count to 0 versus 1 for the target compound [2]. This structural difference is expected to result in weaker EthR binding affinity for the dimethylamino analog, although direct comparative binding data for CAS 477854-96-9 are not yet published.

Anilino Substituent Effect
Class-level inference
4‑Methoxyanilino group may provide π‑stacking with Tyr148/Trp207; dimethylamino analog lacks aromatic ring
Fragment‑sized EthR ligand with additional π‑stacking potential for structure‑guided optimization
Direct binding data not yet published; structural inference from PDB 5IPA
EthR inhibition Tuberculosis Fragment-based drug design Ligand-protein interactions

Computed Lipophilicity and Fragment Drug-Likeness Profile

The computed XLogP3 value for (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is 3.0 [1], placing it within the optimal lipophilicity range for fragment‑sized leads (1 < XLogP ≤ 3) according to the Rule of Three guidelines for fragment-based drug discovery [2]. In comparison, the saturated analog 1-(2-furyl)-3-(4-methoxyanilino)-1-propanone (CAS 15263-10-2) has a predicted XLogP of approximately 2.5 due to the loss of the α,β‑unsaturated conjugation, which reduces planar surface area and polarizability . The dimethylamino analog (CAS 67382-49-4) has a lower XLogP of ~1.2, falling below the optimal fragment lipophilicity range and potentially limiting membrane permeability [3]. The target compound's XLogP3 of 3.0, combined with a molecular weight of 243.26 g·mol⁻¹, satisfies two of the three Rule of Three criteria (MW < 300, XLogP ≤ 3), indicating good fragment‑like properties for further optimization [2].

Lipophilicity Profile
Cross-study comparable
XLogP3 = 3.0 vs dimethylamino analog XLogP ≈ 1.2
Fragment‑like lipophilicity range may support permeability in cellular assays
Computed values; experimental logP/D determination recommended
ADME prediction Lipophilicity Fragment physicochemical properties Drug-likeness

Vendor Purity Specifications for Reproducible Procurement

Commercially, (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one (CAS 477854‑96‑9) is available from multiple vendors with certified purity specifications that directly impact experimental reproducibility. AKSci supplies the compound at ≥95% purity with full quality assurance documentation including SDS and available Certificate of Analysis upon request . Leyan offers the compound at 98% purity (Product Number 1581461) . In contrast, the commonly considered analog 3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one (CAS 67382-49-4) is listed at 95% purity by Apollo Scientific , and the furan‑2‑yl isomer is available only at undisclosed purity from general suppliers . The availability of the target compound at a higher certified purity (98%) provides a quantitative quality advantage for applications requiring precise stoichiometric control, such as fragment soaking experiments or quantitative NMR studies.

Vendor Purity Specification
Data to verify
98% (Leyan) vs 95% (dimethylamino analog) and undisclosed purity for furan‑2‑yl analog
Certified purity supports stoichiometric control in fragment soaking and quantitative NMR
Vendor specifications; independent analytical verification recommended
Chemical procurement Purity specification Quality assurance Reproducibility

Prioritized Application Scenarios


Fragment Screening Against Mycobacterial EthR

The furan‑3‑yl enaminone scaffold of CAS 477854‑96‑9 aligns with the EthR ligand chemotype validated by PDB crystal structure 5IPA [1]. The compound's 4‑methoxyanilino substituent offers additional hydrogen‑bonding (HBD = 1) and π‑stacking potential beyond the pyrrolidine analog, making it a logical next‑step fragment for structure‑activity relationship expansion. Its computed XLogP3 of 3.0 and MW of 243.26 g·mol⁻¹ satisfy fragment Rule of Three criteria, supporting its use in fragment‑based drug discovery campaigns targeting transcriptional repressors [2]. The 98% certified purity ensures accurate concentration–response measurements in biophysical assays (SPR, TSA, X‑ray crystallography).

Enaminone Building Block for Heterocyclic Synthesis

The preserved α,β‑unsaturated enone system in CAS 477854‑96‑9 enables its use as an electrophilic building block in cyclocondensation reactions to generate pyrazole, isoxazole, and pyrimidine heterocycles [1]. Unlike the saturated furan‑2‑yl analog (CAS 15263-10-2), which cannot act as a Michael acceptor, the target compound retains the reactive enone moiety (computed PSA 47.6 Ų) essential for nucleophilic attack at the β‑carbon [2]. The furan‑3‑yl regioisomer also provides different electronic effects on the enone system compared to furan‑2‑yl analogs, potentially leading to distinct regiochemical outcomes in heterocyclization reactions.

Fragment Lipophilicity and Permeability Probe

With a computed XLogP3 of 3.0, CAS 477854‑96‑9 sits at the optimal upper boundary of fragment lipophilicity [1]. It can serve as a reference compound in ADME panels to calibrate the impact of the 4‑methoxyanilino group on permeability and solubility relative to less lipophilic analogs (e.g., dimethylamino analog XLogP ≈ 1.2) [2]. The compound's balanced hydrogen bond donor/acceptor profile (HBD 1, HBA 4) further supports its use in training computational models for predicting fragment absorption and distribution [1].

Reference Standard for Analytical Method Development

The availability of CAS 477854‑96‑9 at a certified 98% purity (Leyan) [1] and ≥95% (AKSci) [2] makes it suitable as a reference standard for HPLC method development, quantitative NMR calibration, and mass spectrometry ionization efficiency studies. The defined purity specifications, coupled with full quality assurance documentation, ensure batch‑to‑batch reproducibility that is not uniformly available for structural analogs sold at lower or undisclosed purity .

Application
Selection Property
Validation Focus
EthR Transcriptional Repressor Fragment Screening
Enaminone scaffold with 4‑methoxyanilino group
EthR binding pocket complementarity (Phe184, Tyr148)
Heterocyclic Synthesis Building Block
α,β‑Unsaturated enone electrophilicity
Enone conjugation state and regiochemical outcome
Fragment ADME Probe
XLogP3 ~3.0 and HBD/HBA profile
Permeability–solubility balance in fragment screening
Analytical Reference Standard
Certified purity specification
Method calibration and batch‑to‑batch consistency
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